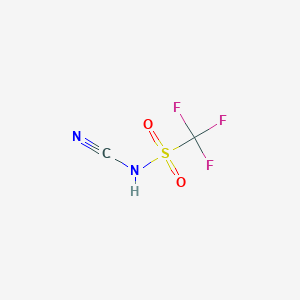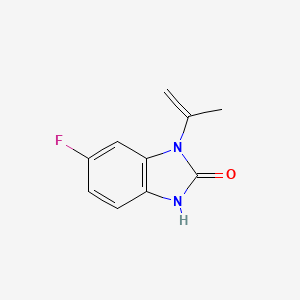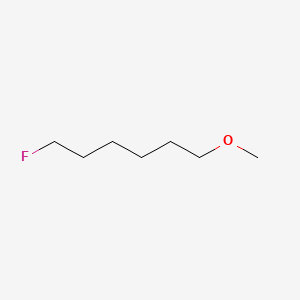
Ether, 6-fluorohexyl methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, 6-fluorohexyl methyl, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a 6-fluorohexyl group and a methyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For Ether, 6-fluorohexyl methyl, the alkoxide ion can be prepared by reacting 6-fluorohexanol with a strong base like sodium hydride (NaH).
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like this compound .
Chemical Reactions Analysis
Types of Reactions:
Acidic Cleavage: Ethers can undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Common Reagents and Conditions:
HI or HBr: Used for acidic cleavage of ethers.
NaH: Used to generate alkoxide ions for Williamson Ether Synthesis.
Mercuric Acetate and NaBH4: Used in alkoxymercuration-demercuration reactions.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during acidic cleavage.
Peroxides: Formed during oxidation under specific conditions.
Scientific Research Applications
Ether, 6-fluorohexyl methyl, has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ether, 6-fluorohexyl methyl, primarily involves its role as a solvent or reagent in chemical reactions. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups, commonly used as a solvent and anesthetic.
Tetrahydrofuran (THF): A cyclic ether used as a solvent in polymer chemistry and as a precursor to other chemicals.
Ethylene Glycol Dimethyl Ether (Glyme): Used as a solvent in battery electrolytes and other industrial applications.
Uniqueness: Ether, 6-fluorohexyl methyl, is unique due to the presence of the fluorohexyl group, which imparts specific chemical properties such as increased lipophilicity and potential interactions with fluorine-containing biological targets. This makes it distinct from other ethers like diethyl ether and THF, which do not contain fluorine atoms .
Properties
CAS No. |
353-22-0 |
|---|---|
Molecular Formula |
C7H15FO |
Molecular Weight |
134.19 g/mol |
IUPAC Name |
1-fluoro-6-methoxyhexane |
InChI |
InChI=1S/C7H15FO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 |
InChI Key |
IRDWOWJPGRCPQK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


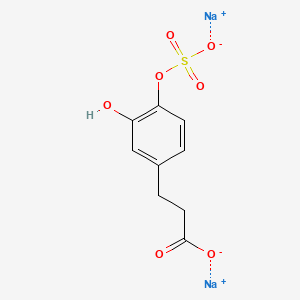

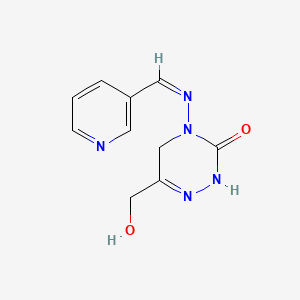
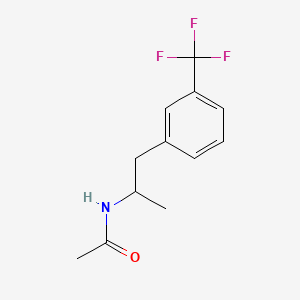
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
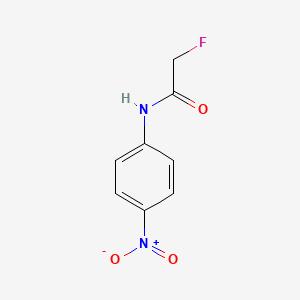
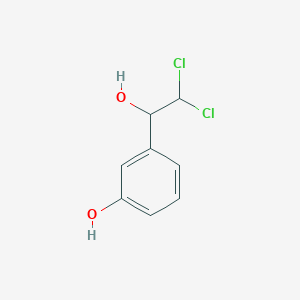
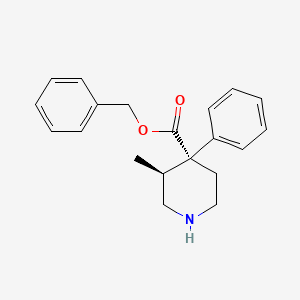
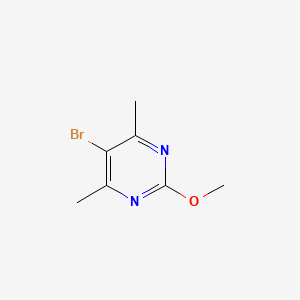
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
